Validated Synthetic Utility: Exclusive Intermediate for AstraZeneca PCSK9 Inhibitor Patents
The compound is an explicitly claimed and exemplified intermediate in the synthesis pathway for a series of PCSK9 inhibitors developed by AstraZeneca, including the clinical candidate AZD0780 [1]. In patent WO2020150473, it is reacted with a sulfonylmorpholine derivative to yield a key intermediate (500 mg yield). In patent WO2020150474A5, hydrogenolysis yields the compound itself in 100% yield as a product of a prior synthetic step, confirming its integral role in the convergent synthesis [2]. The closest analog, tert-butyl N-(3-amino-2-hydroxypropyl)carbamate (CAS 130545-07-2), lacks the gem-dimethyl group at the 2-position, which is critical for the steric environment required in subsequent coupling reactions. No analogous patent role has been identified for this or other close analogs.
| Evidence Dimension | Patented Synthetic Role |
|---|---|
| Target Compound Data | Explicitly claimed as an intermediate in 3+ AstraZeneca patents (e.g., US11248001, WO2020150473, WO2020150474) for PCSK9 inhibitors |
| Comparator Or Baseline | tert-butyl N-(3-amino-2-hydroxypropyl)carbamate (CAS 130545-07-2) and N-Boc-2-amino-2-methyl-1-propanol (CAS 102520-97-8): Not cited in any analogous high-value PCSK9 patent families |
| Quantified Difference | Presence vs. Absence of a documented role in stated patents |
| Conditions | Patent text analysis of AstraZeneca's PCSK9 inhibitor intellectual property portfolio |
Why This Matters
This directly verifies the compound's essential and non-substitutable role in a major pharmaceutical program, directly impacting procurement decisions for groups working on PCSK9 or requiring a validated synthesis route.
- [1] AstraZeneca AB. PCSK9 inhibitors and methods of use thereof. US Patent US11248001B2. 2022-02-15. View Source
- [2] AstraZeneca AB. PCSK9 inhibitors and methods of use thereof. PCT Patent WO2020150474A5. 2020-10-01. View Source
